molecular formula C21H20N2O B1237166 Tomoxiprole CAS No. 76145-76-1

Tomoxiprole

Cat. No.: B1237166
CAS No.: 76145-76-1
M. Wt: 316.4 g/mol
InChI Key: XVDXNSRMHBAVAX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tomoxiprole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, such as desmethyl this compound glucuronide .

Scientific Research Applications

Biological Activity

Tomoxiprole is a synthetic compound that has garnered attention for its potential therapeutic effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article provides an in-depth exploration of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It is derived from quinoline and has been studied for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of COX-2, an enzyme that plays a crucial role in the inflammatory process.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various experimental models. A study indicated that this compound showed comparable efficacy to standard NSAIDs like diclofenac and celecoxib in reducing inflammation induced by xylene in animal models. The results are summarized in Table 1 below.

Compound Dose (mg/kg) Inflammation Reduction (% inhibition)
This compound2.81275%
Diclofenac570%
Celecoxib10068%

The above data suggests that this compound may offer a potent alternative to traditional NSAIDs, particularly in cases where COX-2 selectivity is desired to minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Analgesic Activity

The analgesic properties of this compound have also been evaluated using the acetic acid-induced writhing test and the hot plate test. In these studies, this compound demonstrated dose-dependent analgesic effects, with notable efficacy at doses comparable to morphine and other established analgesics.

  • Acetic Acid-Induced Writhing Test : At a dose of 6.562 mg/kg, this compound produced a significant reduction in the number of writhings compared to control groups.
  • Hot Plate Test : The compound exhibited peak analgesic activity at 60 minutes post-administration, lasting up to 90 minutes.

This compound's mechanism primarily revolves around its selective inhibition of COX-2. Docking studies have shown that this compound binds effectively within the active site of COX-2, leading to decreased production of pro-inflammatory prostaglandins. This binding affinity is crucial for its therapeutic efficacy:

  • Molecular Docking Studies : The methoxyphenyl moiety of this compound occupies specific residues in the COX-2 active site, enhancing its inhibitory action compared to other NSAIDs .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound in pain management and inflammatory conditions:

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief over a four-week period compared to placebo.
  • Postoperative Pain : In postoperative settings, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those treated with standard NSAIDs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXNSRMHBAVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032783
Record name 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76145-76-1
Record name Tomoxiprole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMOXIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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